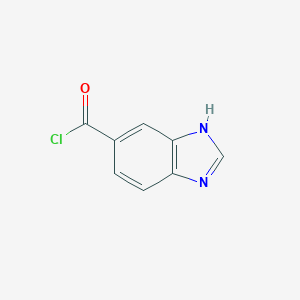

1H-Benzimidazole-6-carbonyl chloride

Übersicht

Beschreibung

1H-Benzimidazole-6-carbonyl chloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is composed of a benzene ring fused to an imidazole ring. The carbonyl chloride group at the 6th position of the benzimidazole ring introduces significant reactivity, making this compound valuable in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-benzimidazole with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient and safe handling of phosgene. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Benzimidazole-6-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 1H-benzimidazole-6-carboxylic acid.

Condensation Reactions: It can react with amines to form ureas or with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.

Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used under mild conditions.

Condensation Reactions: These reactions often require catalysts or activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

1H-Benzimidazole-6-carboxylic acid: Formed through hydrolysis.

Ureas and Carbamates: Formed through condensation reactions with amines and alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1H-Benzimidazole-6-carbonyl chloride serves as a precursor for numerous benzimidazole derivatives that exhibit significant biological activities:

- Antiviral Properties : Recent studies have shown that certain benzimidazole derivatives synthesized from this compound demonstrate potent antiviral activity against viruses such as enteroviruses and herpes simplex virus. For instance, compounds derived from this precursor have been reported to inhibit viral replication effectively, with IC50 values indicating strong efficacy .

- Anticancer Activity : Compounds synthesized from this compound have been evaluated for their anticancer properties. For example, derivatives have shown promising results in inducing apoptosis in leukemic cells, with some exhibiting IC50 values as low as 3 µM .

Biological Applications

The biological relevance of benzimidazole derivatives extends beyond antiviral and anticancer activities:

- Antimicrobial Effects : Several studies highlight the antibacterial and antifungal activities of these derivatives. For instance, specific compounds have demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values lower than standard antibiotics .

- Anti-inflammatory Properties : Research indicates that certain benzimidazole derivatives exhibit notable anti-inflammatory effects. Compounds synthesized through nucleophilic substitution reactions involving this compound have shown remarkable inhibition of cyclooxygenase enzymes (COX), which are crucial targets in inflammation pathways .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in various industrial sectors:

- Dyes and Pigments : The compound acts as an intermediate in the synthesis of dyes and pigments, contributing to the production of colorants used in textiles and coatings.

- Pharmaceutical Manufacturing : Its role as a building block in synthesizing pharmaceutical agents underscores its importance in drug development processes across multiple therapeutic areas.

Data Tables

Here are tables summarizing key findings related to the applications of this compound:

| Application Area | Compound Type | Activity | IC50/MIC Values |

|---|---|---|---|

| Antiviral | Benzimidazole Derivatives | Inhibition of enteroviruses | IC50 = 1.08 µg/ml |

| Anticancer | Benzimidazole Derivatives | Induction of apoptosis in leukemic cells | IC50 = 3 µM |

| Antimicrobial | Benzimidazole Derivatives | Inhibition of MRSA | MIC = 4 µg/ml |

| Anti-inflammatory | COX Inhibitors | Reduction of inflammation | IC50 = 0.0370 nM (COX-2) |

Case Study 1: Antiviral Efficacy

A study published in Pharmacological Reviews investigated several benzimidazole derivatives synthesized from this compound. The research demonstrated that specific derivatives effectively inhibited viral replication in vitro, highlighting their potential as antiviral agents against resistant strains .

Case Study 2: Anticancer Activity

Research conducted on newly synthesized compounds derived from this compound showed significant anticancer properties against various cancer cell lines. One compound was noted for its ability to induce S/G2 phase cell cycle arrest and activate apoptotic pathways, making it a candidate for further development as an anti-leukemic agent .

Wirkmechanismus

The mechanism of action of 1H-Benzimidazole-6-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce functional groups into the benzimidazole ring.

Vergleich Mit ähnlichen Verbindungen

- 1H-Benzimidazole-2-carbonyl chloride

- 1H-Benzimidazole-4-carbonyl chloride

- 1H-Benzimidazole-5-carbonyl chloride

Comparison: While all these compounds share the benzimidazole core structure, the position of the carbonyl chloride group significantly influences their reactivity and applications. For instance, 1H-Benzimidazole-6-carbonyl chloride is unique due to its specific reactivity pattern and the types of derivatives it can form. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .

Biologische Aktivität

1H-Benzimidazole-6-carbonyl chloride, a derivative of benzimidazole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

- Molecular Formula : C8H6ClN2O

- CAS Number : 160882-30-4

- Structural Characteristics : The presence of the carbonyl chloride group enhances its reactivity, making it a valuable intermediate in drug synthesis.

Antimicrobial Activity

1H-Benzimidazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds derived from this structure exhibit potent activity against various bacterial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 8 - 16 | |

| 1H-Benzimidazole derivatives | Staphylococcus aureus | 4 - 8 | |

| Various derivatives | Candida albicans | 16 - 32 |

The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways, leading to cell death.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives possess significant anticancer properties. For instance, several studies have reported that these compounds can inhibit the growth of cancer cell lines effectively.

The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest through interaction with specific molecular targets such as dihydrofolate reductase and vascular endothelial growth factor receptors.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dokla et al. synthesized several benzimidazole derivatives, including this compound, and tested their efficacy against E. coli and Staphylococcus aureus. The results indicated that these compounds exhibited lower MIC values compared to standard antibiotics, suggesting their potential as effective antimicrobial agents in treating resistant strains .

Case Study 2: Anticancer Potential

In another investigation, a series of N-substituted benzimidazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The study found that certain derivatives showed IC50 values comparable to established chemotherapeutics like paclitaxel, indicating strong anticancer activity and favorable ADMET profiles .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their structure and function. This can result in:

- Inhibition of enzyme activity

- Disruption of cellular processes

- Induction of apoptosis in cancer cells

Eigenschaften

IUPAC Name |

3H-benzimidazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSJISIUDGGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568260 | |

| Record name | 1H-Benzimidazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160882-30-4 | |

| Record name | 1H-Benzimidazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.